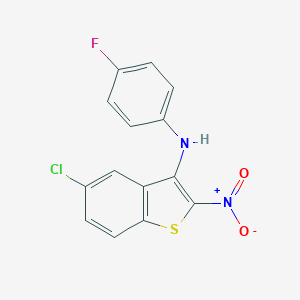
5-chloro-N-(4-fluorophenyl)-2-nitro-1-benzothiophen-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(4-fluorophenyl)-2-nitro-1-benzothiophen-3-amine is a synthetic organic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of various functional groups such as amine, chloro, fluorophenyl, and nitro groups makes this compound a versatile candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-fluorophenyl)-2-nitro-1-benzothiophen-3-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.
Introduction of Amino Group: Amination reactions using suitable amine sources.
Chlorination and Nitration: Chlorination can be done using reagents like thionyl chloride, while nitration can be achieved using nitric acid and sulfuric acid.
Attachment of Fluorophenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable and cost-effective processes. These may include continuous flow reactions, use of catalysts to enhance reaction rates, and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(4-fluorophenyl)-2-nitro-1-benzothiophen-3-amine depends on its interaction with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thiophene Derivatives: Compounds with similar core structures but different functional groups.
Chloro and Nitro Substituted Compounds: Compounds with similar substituents but different core structures.
Uniqueness
5-chloro-N-(4-fluorophenyl)-2-nitro-1-benzothiophen-3-amine is unique due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
149338-26-1 |
|---|---|
Formule moléculaire |
C14H8ClFN2O2S |
Poids moléculaire |
322.7 g/mol |
Nom IUPAC |
5-chloro-N-(4-fluorophenyl)-2-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C14H8ClFN2O2S/c15-8-1-6-12-11(7-8)13(14(21-12)18(19)20)17-10-4-2-9(16)3-5-10/h1-7,17H |
Clé InChI |
GSOBTPZMZQWOQV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=C(SC3=C2C=C(C=C3)Cl)[N+](=O)[O-])F |
SMILES canonique |
C1=CC(=CC=C1NC2=C(SC3=C2C=C(C=C3)Cl)[N+](=O)[O-])F |
Key on ui other cas no. |
149338-26-1 |
Synonymes |
5-chloro-N-(4-fluorophenyl)-2-nitro-benzothiophen-3-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















